Cas no 2248171-99-3 ((2R)-2-(3-Nitrophenyl)propan-1-ol)
(2R)-2-(3-Nitrophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-(3-Nitrophenyl)propan-1-ol
- EN300-6506666
- 2248171-99-3
-
- Inchi: 1S/C9H11NO3/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7,11H,6H2,1H3/t7-/m0/s1
- InChI Key: SKDUYYSTQIFXSA-ZETCQYMHSA-N
- SMILES: OC[C@H](C)C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 181.07389321g/mol
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 66Ų
(2R)-2-(3-Nitrophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506666-0.05g |
(2R)-2-(3-nitrophenyl)propan-1-ol |
2248171-99-3 | 0.05g |
$1381.0 | 2023-05-31 | ||
| Enamine | EN300-6506666-0.1g |
(2R)-2-(3-nitrophenyl)propan-1-ol |
2248171-99-3 | 0.1g |
$1447.0 | 2023-05-31 | ||
| Enamine | EN300-6506666-0.25g |
(2R)-2-(3-nitrophenyl)propan-1-ol |
2248171-99-3 | 0.25g |
$1513.0 | 2023-05-31 | ||
| Enamine | EN300-6506666-0.5g |
(2R)-2-(3-nitrophenyl)propan-1-ol |
2248171-99-3 | 0.5g |
$1577.0 | 2023-05-31 | ||
| Enamine | EN300-6506666-1.0g |
(2R)-2-(3-nitrophenyl)propan-1-ol |
2248171-99-3 | 1g |
$1643.0 | 2023-05-31 | ||
| Enamine | EN300-6506666-2.5g |
(2R)-2-(3-nitrophenyl)propan-1-ol |
2248171-99-3 | 2.5g |
$3220.0 | 2023-05-31 | ||
| Enamine | EN300-6506666-5.0g |
(2R)-2-(3-nitrophenyl)propan-1-ol |
2248171-99-3 | 5g |
$4764.0 | 2023-05-31 | ||
| Enamine | EN300-6506666-10.0g |
(2R)-2-(3-nitrophenyl)propan-1-ol |
2248171-99-3 | 10g |
$7065.0 | 2023-05-31 |
(2R)-2-(3-Nitrophenyl)propan-1-ol Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on (2R)-2-(3-Nitrophenyl)propan-1-ol
Recent Advances in the Study of (2R)-2-(3-Nitrophenyl)propan-1-ol (CAS: 2248171-99-3): A Comprehensive Research Brief
In recent years, the compound (2R)-2-(3-Nitrophenyl)propan-1-ol (CAS: 2248171-99-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol derivative, characterized by its nitro-substituted phenyl ring and propanol backbone, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex drug molecules. This research brief aims to provide an up-to-date overview of the advancements related to this compound.
The synthesis of (2R)-2-(3-Nitrophenyl)propan-1-ol has been optimized through several innovative approaches. Recent publications highlight the use of asymmetric hydrogenation and enzymatic resolution techniques to achieve high enantiomeric purity, which is crucial for its biological activity. Researchers have reported yields exceeding 85% with enantiomeric excess (ee) values greater than 98%, making it a viable candidate for large-scale production. These advancements address previous challenges in the stereoselective synthesis of this compound, paving the way for its broader application in drug development.
Pharmacological studies have revealed that (2R)-2-(3-Nitrophenyl)propan-1-ol exhibits notable anti-inflammatory and analgesic properties. In vitro assays demonstrate its ability to inhibit key inflammatory mediators such as COX-2 and TNF-α, with IC50 values comparable to those of established nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, in vivo models of pain and inflammation have shown significant reduction in edema and hyperalgesia, suggesting its potential as a lead compound for novel analgesic therapies. These findings are supported by molecular docking studies that highlight its interaction with specific binding sites on target proteins.
Beyond its direct pharmacological effects, (2R)-2-(3-Nitrophenyl)propan-1-ol has been explored as a versatile intermediate in the synthesis of more complex molecules. Recent work has demonstrated its utility in constructing chiral ligands for asymmetric catalysis and as a precursor for bioactive heterocycles. For instance, its conversion into corresponding amines and esters has enabled the development of new classes of enzyme inhibitors and receptor modulators. These applications underscore the compound's importance in medicinal chemistry and drug discovery pipelines.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic profile. Current research efforts are directed toward understanding its metabolic pathways and potential toxicity, which are critical for clinical translation. Additionally, structure-activity relationship (SAR) studies are ongoing to identify derivatives with improved potency and selectivity. The integration of computational modeling and high-throughput screening approaches is expected to accelerate these investigations.
In conclusion, (2R)-2-(3-Nitrophenyl)propan-1-ol (CAS: 2248171-99-3) represents a valuable chemical entity with diverse applications in pharmaceutical research. The recent advancements in its synthesis, pharmacological characterization, and utility as a synthetic intermediate highlight its potential to contribute to the development of new therapeutic agents. Continued research in this area is likely to yield further insights into its biological activities and expand its applications in drug discovery and development.
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